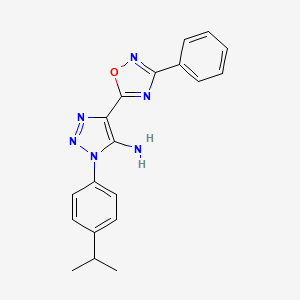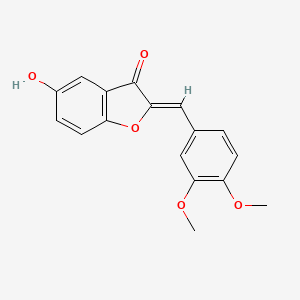
(Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of derivatives of (Z)-2-(3,4-dimethoxybenzylidene)-5-hydroxybenzofuran-3(2H)-one is in the field of antimicrobial activity. For instance, Spoorthy et al. (2021) reported the synthesis of certain analogues with significant antimicrobial properties. These analogues were synthesized from a reaction involving a related compound, and their structures were established through various spectral data and elemental analysis. The antimicrobial activity and docking studies of these newly synthesized analogues highlight the potential of this compound derivatives in this field (Spoorthy et al., 2021).
Antiproliferative and DNA Protective Abilities
Compounds related to this compound have been studied for their antiproliferative properties and DNA protective abilities. Gür et al. (2020) designed and synthesized a series of Schiff bases derived from 1,3,4-thiadiazole compounds, which displayed significant DNA protective ability against oxidative damage. Additionally, these compounds demonstrated antiproliferative activity against certain cancer cell lines, indicating their potential in cancer therapy and DNA protection (Gür et al., 2020).
Inhibition of Protein-Tyrosine Kinases
Derivatives of this compound are also being investigated for their ability to inhibit protein-tyrosine kinases (PTKs), which are important targets in cancer treatment. Li et al. (2017) synthesized new derivatives and evaluated their inhibitory activities against PTKs. Their findings suggest that certain hydroxy-substituted compounds are more effective in inhibiting specific PTKs, which is crucial for understanding the mechanism behind their anticancer properties (Li et al., 2017).
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-5-3-10(7-15(14)21-2)8-16-17(19)12-9-11(18)4-6-13(12)22-16/h3-9,18H,1-2H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZOLIEPGNURI-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
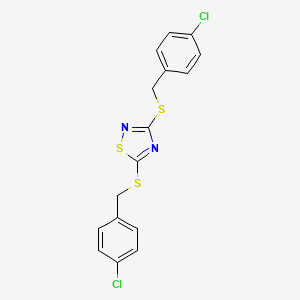
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)
![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)
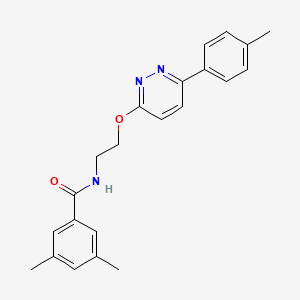

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)
![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)
![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)
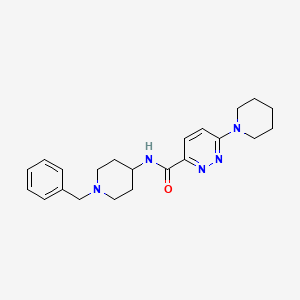
![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)
